molecular formula C11H10N2O3 B7546247 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea

Cat. No.: B7546247
M. Wt: 218.21 g/mol
InChI Key: ZXMLXGLSOQIZIY-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is a synthetic organic compound that features a benzodioxole ring and a propynyl group attached to a urea moiety. Compounds with benzodioxole structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-5-12-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h1,3-4,6H,5,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLXGLSOQIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea typically involves the reaction of a benzodioxole derivative with a propynyl isocyanate. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzodioxole ring and propynyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzodioxole ring.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea may have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)carbamate: Similar structure with a carbamate group.

Uniqueness

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is unique due to the presence of both the benzodioxole ring and the propynyl group attached to a urea moiety. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further study.

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